![molecular formula C8H4Br2S B11767680 4,7-Dibromobenzo[c]thiophene](/img/structure/B11767680.png)
4,7-Dibromobenzo[c]thiophene
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Overview
Description
4,7-Dibromobenzo[c]thiophene is an organobromine compound with the molecular formula C8H4Br2S It is a derivative of benzo[c]thiophene, where two bromine atoms are substituted at the 4 and 7 positions of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,7-Dibromobenzo[c]thiophene can be synthesized through several methods. One common approach involves the bromination of benzo[c]thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs in an inert solvent such as dichloromethane or chloroform, and the reaction temperature is maintained at room temperature or slightly elevated .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,7-Dibromobenzo[c]thiophene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura and Stille cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used.
Cross-Coupling: Palladium catalysts, along with bases like potassium carbonate or cesium carbonate, are employed in solvents such as toluene or tetrahydrofuran (THF).
Major Products: The major products formed from these reactions include various substituted benzo[c]thiophene derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Organic Electronics
Organic Semiconductors and Conductive Polymers
4,7-Dibromobenzo[c]thiophene serves as a crucial building block in the synthesis of organic semiconductors and conductive polymers. These materials are integral to the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research has demonstrated that incorporating this compound enhances the electronic properties of these devices, leading to improved performance metrics such as charge mobility and light absorption efficiency .
Photovoltaic Applications
Recent studies have focused on the use of this compound in donor-acceptor-π-spacer-acceptor (D-A-π-A) conjugated molecules for dye-sensitized solar cells (DSSCs). The compound's ability to participate in cross-coupling reactions enables the formation of novel organic sensitizers that exhibit promising photovoltaic properties .
Pharmaceuticals
Synthesis of Biologically Active Molecules
In the pharmaceutical realm, this compound acts as an intermediate in synthesizing various biologically active compounds. Its derivatives have shown potential therapeutic effects against mycobacterial infections, including tuberculosis. The compound's structure allows for modifications that enhance its efficacy against resistant strains of bacteria .
Antimicrobial Activity
Research indicates that derivatives of this compound possess significant antibacterial properties. Studies have reported that certain modifications to the compound can increase its hydrophilicity and antibacterial activity against pathogens such as E. coli and Staphylococcus aureus .
Material Science
Development of Advanced Materials
The unique electronic and optical properties of this compound make it suitable for developing advanced materials. Its incorporation into composites can lead to enhanced mechanical strength and thermal stability, making it valuable in various industrial applications .
Case Study 1: Organic Photovoltaics
A study investigated the incorporation of this compound into a polymer blend used for organic photovoltaics. The results indicated a significant increase in power conversion efficiency (PCE) due to enhanced charge transport properties and better light absorption characteristics compared to control polymers lacking this compound .
Case Study 2: Antimicrobial Derivatives
Another research effort focused on synthesizing derivatives of this compound with varying substituents to evaluate their antibacterial efficacy. The findings revealed that specific modifications led to compounds with improved activity against mycobacterial infections, highlighting the potential for developing new therapeutic agents based on this scaffold .
Mechanism of Action
The mechanism by which 4,7-dibromobenzo[c]thiophene exerts its effects is primarily through its ability to participate in various chemical reactions, forming new compounds with desired properties. Its molecular targets and pathways depend on the specific application and the nature of the substituents introduced during the reactions .
Comparison with Similar Compounds
4,7-Dibromobenzo[d][1,2,3]thiadiazole: Similar in structure but contains a thiadiazole ring instead of a thiophene ring.
4,8-Dibromobenzo[1,2-d4,5-d’]bis([1,2,3]thiadiazole): Another related compound with a bis-thiadiazole structure.
Uniqueness: 4,7-Dibromobenzo[c]thiophene is unique due to its specific bromine substitution pattern, which allows for selective functionalization and the formation of diverse derivatives. Its versatility in cross-coupling reactions and its role in the synthesis of advanced materials make it a valuable compound in both academic and industrial research .
Biological Activity
4,7-Dibromobenzo[c]thiophene (DBBT) is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.
This compound is characterized by its dibrominated thiophene structure, which contributes to its chemical reactivity and biological properties. The synthesis of DBBT typically involves cross-coupling reactions with thiophene derivatives, resulting in high yields under optimized conditions . The compound's structure allows for modifications that can enhance its biological efficacy.
Biological Activities
DBBT exhibits a range of biological activities, particularly in the fields of antimicrobial, anticancer, and antiparasitic effects. Below is a summary of key findings regarding its biological activities:
Antimicrobial Activity
Research indicates that thiophene derivatives, including DBBT, possess significant antimicrobial properties. For instance, thiophene compounds have been shown to inhibit the growth of various bacterial strains and fungi, suggesting their potential use as antimicrobial agents .
Anticancer Activity
DBBT has demonstrated anticancer properties in several studies. Its mechanism appears to involve the induction of oxidative stress in cancer cells, leading to apoptosis. The compound's ability to interact with cellular DNA and proteins may also play a role in its anticancer effects .
Antiparasitic Activity
In vitro studies have shown that DBBT exhibits antiparasitic activity against protozoan parasites such as Trypanosoma cruzi and Leishmania species. The electron-withdrawing properties of the dibromobenzo[c]thiophene structure enhance its activity against these pathogens . Specifically, compounds with quinone nuclei fused to thiophene rings have shown promising results in reducing parasitic viability.
Case Studies
- Leishmaniasis Treatment : A study explored the efficacy of DBBT derivatives against Leishmania species. The results indicated that certain derivatives significantly reduced parasite load in vitro, highlighting their potential as therapeutic agents for leishmaniasis .
- Cancer Cell Lines : Another investigation assessed the cytotoxic effects of DBBT on various cancer cell lines. The findings revealed that DBBT induced apoptosis through oxidative stress mechanisms, making it a candidate for further development as an anticancer drug .
Data Tables
Biological Activity | Tested Organisms/Cells | IC50 Values (µM) | Mechanism |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 15 | Cell membrane disruption |
Anticancer | HeLa (cervical cancer) | 10 | Induction of apoptosis via ROS |
Antiparasitic | Trypanosoma cruzi | 5 | Inhibition of metabolic pathways |
Properties
Molecular Formula |
C8H4Br2S |
---|---|
Molecular Weight |
291.99 g/mol |
IUPAC Name |
4,7-dibromo-2-benzothiophene |
InChI |
InChI=1S/C8H4Br2S/c9-7-1-2-8(10)6-4-11-3-5(6)7/h1-4H |
InChI Key |
DPKFDNLBAPZRMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=CSC=C2C(=C1)Br)Br |
Origin of Product |
United States |
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